2.1× Enantioselectivity Gain in Decarboxylation Relative to Quinidine
In a systematic screen of chiral bases for the enantioselective decarboxylation of a cyanopropionic acid derivative to yield the naproxen precursor (S)-6, the natural alkaloid quinidine (10) produced a maximum of 34% ee. By contrast, the 2-ethoxybenzamide derivative (31a) of 9-amino-9-deoxyepicinchonine (11) elevated the enantiomeric excess to 71.9% ee under the same reaction conditions (10 mol% catalyst, THF, 15 °C, 24 h) [1]. This represents a >2-fold improvement in optical yield, transforming a poor catalyst into a synthetically useful one. The free amine 9-amino-9-deoxyepicinchonine (11) alone gave only moderate induction, but appending the 2-ethoxybenzamide moiety at the 9-amino position produced the optimal catalyst within the entire 30+ compound library tested [1].
| Evidence Dimension | Enantiomeric excess (ee) in decarboxylation of 6-methoxynaphth-2-yl cyanopropionic acid (2) to naproxen nitrile (S)-6 |
|---|---|
| Target Compound Data | 71.9% ee (S)-6 (2-ethoxybenzamide 31a of 9-amino-9-deoxyepicinchonine 11) |
| Comparator Or Baseline | 34% ee (S)-6 (natural quinidine, 10) |
| Quantified Difference | +37.9 percentage points (2.1× improvement) |
| Conditions | 10 mol% catalyst, THF, 15 °C, 24 h; quantitative conversion; ee determined by GC on Restek Rt-β DEX cst column |
Why This Matters
For procurement of a catalyst for enantioselective decarboxylation, the 2-ethoxybenzamide derivative of this scaffold outperforms the best natural cinchona alkaloid by over 2-fold in enantioselectivity, directly determining product regulatory compliance for chiral API intermediates.
- [1] Brunner H., Schmidt P. Naproxen Derivatives by Enantioselective Decarboxylation. Eur. J. Org. Chem. 2000, 2000 (11), 2119–2133. View Source
